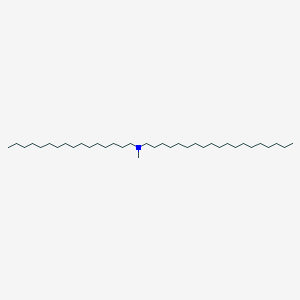![molecular formula C12H21NO6 B13940672 {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a methoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxyacetic acid moiety. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The tert-butoxycarbonyl group provides stability and protection, while the methoxyacetic acid moiety can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar tert-butyl group and methoxy functionality.
2-({4-[(tert-Butoxy)carbonyl]morpholin-3-yl}methoxy)acetic acid: A closely related compound with similar structural features.
Uniqueness
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid is unique due to its combination of a morpholine ring, tert-butoxycarbonyl protection, and methoxyacetic acid functionality. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H21NO6 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]methoxy]acetic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-4-5-17-6-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YFFHOIBRKIWWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



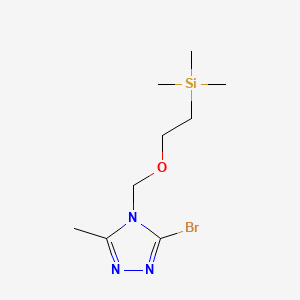
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)

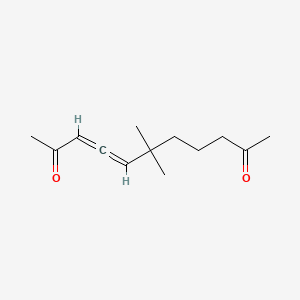

![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
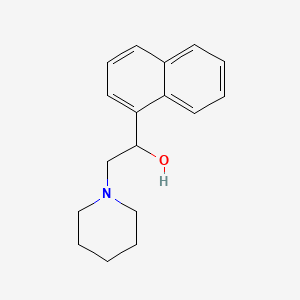


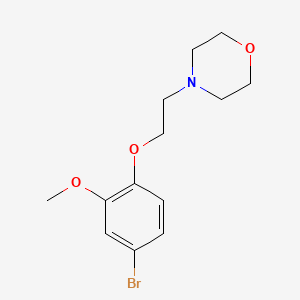
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)

